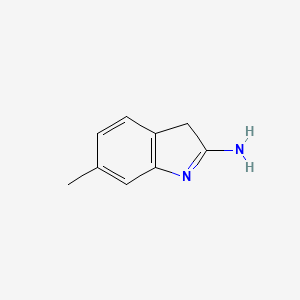

6-Methyl-3H-indol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

6-methyl-3H-indol-2-amine |

InChI |

InChI=1S/C9H10N2/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-4H,5H2,1H3,(H2,10,11) |

InChI Key |

WJTMLZSFCRHPFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC(=N2)N)C=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 6 Methyl 3h Indol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Methyl-3H-indol-2-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular framework.

In ¹H NMR spectra of indol-2-amine derivatives, characteristic chemical shifts are observed for various protons. For instance, the amine protons (-NH₂) typically appear as a broad singlet, with their chemical shift influenced by solvent and concentration. The protons on the indole (B1671886) ring exhibit distinct signals in the aromatic region (approximately 6.5-8.0 ppm). The methyl group at the C6 position gives rise to a singlet, usually in the upfield region of the aromatic spectrum. vulcanchem.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring are characteristic, with the C2 carbon bearing the amino group showing a specific resonance. rsc.org The methyl group carbon at C6 will also have a distinct chemical shift. jmchemsci.com For example, in related substituted indoles, the methyl group at C1 appears as a singlet near δ 2.1 ppm.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, further confirming the structural assignments. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of more complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indole Derivatives

| Compound/Fragment | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) | Reference |

| Indole NH | ~8.21 (s) | - | vulcanchem.com |

| Aromatic Protons | 6.72-7.89 (m) | 110-140 | vulcanchem.com |

| Amine (-NH₂) | ~5.2 (broad s) | - | |

| Methyl (-CH₃) | ~2.41 (s) | ~21.4 | vulcanchem.com |

| C2 of Indole | - | ~150-160 | rsc.org |

| C3 of Indole | - | ~100-110 | rsc.org |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

A key feature in the IR spectrum of these compounds is the N-H stretching vibration of the primary amine group (-NH₂), which typically appears as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration can also be observed around 1600 cm⁻¹. ajgreenchem.com The C-N stretching vibration of the amine group is usually found in the 1250-1350 cm⁻¹ range.

The aromatic C-H stretching vibrations of the indole ring are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic system give rise to absorptions in the 1450-1600 cm⁻¹ region. ajgreenchem.com The C-H stretching and bending vibrations of the methyl group at the C6 position will also be present in the spectrum. ajgreenchem.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | |

| Amine (-NH₂) | N-H Bend | ~1600 | ajgreenchem.com |

| Aromatic Ring | C-H Stretch | >3000 | scirp.org |

| Aromatic Ring | C=C Stretch | 1450-1600 | ajgreenchem.com |

| Alkyl (-CH₃) | C-H Stretch | 2850-2960 | ajgreenchem.com |

| Amine | C-N Stretch | 1250-1350 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For amines, the molecular ion peak is often an odd number due to the presence of a nitrogen atom, according to the nitrogen rule. libretexts.orgmiamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.orgrsc.org

The fragmentation of this compound derivatives under electron impact (EI) or other ionization methods can provide clues about their structure. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of indol-2-amines, fragmentation may involve the loss of small molecules like HCN or the cleavage of the bond between the amino group and the indole ring. The presence of the methyl group will also influence the fragmentation pattern, potentially leading to the loss of a methyl radical.

Table 3: Expected Mass Spectrometry Data for a Hypothetical this compound Derivative

| Ion | Description | Expected m/z | Reference |

| [M]⁺ | Molecular Ion | Odd number | libretexts.orgmiamioh.edu |

| [M-1]⁺ | Loss of a hydrogen radical | M-1 | miamioh.edu |

| [M-15]⁺ | Loss of a methyl radical | M-15 | libretexts.org |

| [M-28]⁺ | Loss of HCN | M-28 | acs.org |

| CH₂NH₂⁺ | Alpha-cleavage fragment | 30 | libretexts.org |

Note: The observed fragments and their relative intensities depend on the specific derivative and the mass spectrometry conditions.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Supramolecular Interactions

Crystallographic studies of indole derivatives reveal that the indole ring system is generally planar. researchgate.net The bond lengths within the fused benzene (B151609) and pyrrole (B145914) rings are consistent with aromatic character. The geometry around the C2-amino group can provide insights into its electronic interaction with the indole ring.

Furthermore, X-ray crystallography is crucial for understanding the supramolecular interactions that dictate the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding involving the amine and indole N-H groups, as well as π-π stacking interactions between the aromatic indole rings. researchgate.net In some cases, solvent molecules may also be incorporated into the crystal structure, participating in the hydrogen-bonding network. nih.gov The specific substitution pattern on the indole ring, including the C6-methyl group, will influence these intermolecular interactions and the resulting crystal packing.

Table 4: Illustrative Crystallographic Parameters for Substituted Indole Derivatives

| Parameter | Description | Typical Value | Reference |

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic | nih.gov |

| Space Group | The specific symmetry elements of the crystal | e.g., P2₁/c | nih.gov |

| C-C Bond Length (aromatic) | Distance between adjacent carbon atoms in the ring | ~1.36 - 1.42 Å | |

| C-N Bond Length (amine) | Distance between the C2 carbon and the amine nitrogen | ~1.35 - 1.38 Å | |

| Hydrogen Bond Distance (N-H···N/O) | Distance between hydrogen bond donor and acceptor | ~2.7 - 3.2 Å | nih.gov |

Biological Activity and Mechanistic Studies of 6 Methyl 3h Indol 2 Amine Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Antibacterial Activity: Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives of 6-Methyl-3H-indol-2-amine have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit varying degrees of potency against clinically significant strains such as Staphylococcus aureus, Salmonella Typhimurium, methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. nih.gov

For instance, a series of 4-(indol-3-yl)thiazole-2-amines, which are structurally related to the core compound, were evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) for these indole (B1671886) derivatives was found to be in the range of 0.06–1.88 mg/mL. nih.gov Among the tested strains, S. aureus was identified as the most resistant, while S. Typhimurium was the most sensitive. nih.gov Notably, certain derivatives showed more potent activity against MRSA than the standard antibiotic ampicillin (B1664943). nih.gov

Another study on N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides revealed that several derivatives displayed high activity against E. coli and Pseudomonas. iosrjournals.org The presence of both indole and thiazole (B1198619) heterocyclic rings is believed to contribute to their potent antibacterial effects. iosrjournals.org

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | S. aureus | Most resistant strain | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines | S. Typhimurium | Most sensitive strain | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines | MRSA | More potent than ampicillin | nih.gov |

Antifungal Activity: Spectrum and Potency

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal efficacy. These compounds have shown activity against various fungal pathogens, including Candida albicans and Aspergillus niger. iosrjournals.orgijpsr.com

A study on N'-(substituted)-4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives demonstrated that some compounds exhibited antifungal activity when tested against these fungi. ijpsr.com Similarly, N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides were found to be highly active against both C. albicans and A. niger. iosrjournals.org

The antifungal activity of some 4-(indol-3-yl)thiazole-2-amine derivatives was reported to be equipotent or even exceed that of the reference antifungal agents bifonazole (B1667052) and ketoconazole. nih.gov

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N'-(substituted)-4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | C. albicans, A. niger | Antifungal activity observed | ijpsr.com |

| N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides | C. albicans, A. niger | High activity | iosrjournals.org |

Molecular Targets and Inhibition of Microbial Virulence Factors

The antimicrobial mechanisms of these indole derivatives are multifaceted. One of the key areas of investigation is their ability to inhibit microbial virulence factors, such as biofilm formation. Several 4-(indol-3-yl)thiazole-2-amine derivatives were found to be superior inhibitors of biofilm formation compared to ampicillin and streptomycin. nih.gov

Docking studies have provided insights into the potential molecular targets of these compounds. For antibacterial activity, the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, has been proposed as a likely mechanism. nih.govnih.gov For antifungal activity, inhibition of CYP51 (lanosterol 14α-demethylase), a crucial enzyme in fungal cell membrane synthesis, has been implicated. nih.govresearchgate.net

Antineoplastic Properties and Cellular Pathway Modulation

Anticancer Activity against various Cancer Cell Lines

Derivatives of this compound have emerged as a promising class of compounds with significant anticancer activity against a variety of cancer cell lines. ekb.egresearchgate.net Research has demonstrated their cytotoxic effects on cell lines such as human breast cancer (MCF-7), glioblastoma (U251), and others. ekb.egnih.gov

For instance, a series of 3-indole derivatives showed significant antiproliferative activity against the MCF-7 breast cancer cell line, with minimal cytotoxic effects on normal cell lines, indicating a degree of selectivity for cancer cells. ekb.eg Another study highlighted that some indole derivatives exhibited anticancer activity comparable to the widely used drug doxorubicin. researchgate.net The antiproliferative activity of certain indole derivatives was tested against a panel of cancer cell lines including PC-3, Jurkat, and MDA-MB-231, with some compounds showing excellent inhibitory activity. researchgate.net

Interactive Table: Anticancer Activity of this compound Derivatives

| Compound Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 3-Indole derivatives | MCF-7 (Breast cancer) | Significant antiproliferative activity | ekb.eg |

| Indole derivatives | Various | Comparable to doxorubicin | researchgate.net |

| Substituted indole derivatives | PC-3, Jurkat, MDA-MB-231 | Excellent inhibitory activity | researchgate.net |

Mechanisms of Cell Death Induction

The anticancer effects of these indole derivatives are mediated through the induction of specific cell death pathways. Two prominent mechanisms that have been identified are methuosis and apoptosis.

Methuosis , a non-apoptotic form of cell death, is characterized by the massive accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture. nih.gov A chalcone-like derivative, 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), was found to induce methuosis in glioblastoma cells. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the indole ring, such as methylation, can influence the methuosis-inducing activity. nih.gov A potent derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), was developed that can induce methuosis at low micromolar concentrations and is effective against drug-resistant cancer cells. nih.gov

Apoptosis , or programmed cell death, is another mechanism by which these compounds exert their anticancer effects. Some indole derivatives have been shown to induce apoptosis in cancer cells. researchgate.net For example, mechanism investigations of certain derivatives revealed superior apoptosis attributes and dose-dependent growth arrest in A549 and K562 cells, blocking the cell cycle in the G2/M phase. researchgate.net

Inhibition of Key Cancer-Related Enzymes and Proteins (e.g., Bcl-2, Mcl-1, Histone Methyltransferase EZH2)

The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death, with anti-apoptotic members like Bcl-2 and Myeloid Cell Leukemia-1 (Mcl-1) often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govsaspublishers.comjapsonline.com Indole-based compounds have been designed to mimic the BH3 domain of pro-apoptotic proteins, which binds to a hydrophobic groove on anti-apoptotic Bcl-2 family members, thereby inhibiting their function and promoting cancer cell death. nih.govsaspublishers.com

Several studies have focused on developing indole derivatives as inhibitors of these anti-apoptotic proteins. For instance, a series of novel indole-based compounds were designed and synthesized, demonstrating potent inhibitory activity against Bcl-2. nih.govnih.gov One notable compound, U2, exhibited significant binding affinity to Bcl-2 and induced apoptosis in cancer cell lines. nih.gov Furthermore, research has explored the development of dual inhibitors targeting both Bcl-2 and Mcl-1, as overexpression of Mcl-1 is a known mechanism of resistance to Bcl-2 selective inhibitors like Venetoclax. nih.govsaspublishers.comsemanticscholar.org Indole-based derivatives have shown the potential for such dual inhibition, offering a strategy to overcome this resistance. saspublishers.comnih.gov

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). rjptonline.orgnih.govnih.gov Dysregulation of EZH2 activity is linked to various cancers, making it an attractive therapeutic target. rjptonline.orgresearchgate.netmdpi.com Indole-based scaffolds have been instrumental in the development of potent and selective EZH2 inhibitors. rjptonline.orgresearchgate.net A notable example is CPI-1205, an indole-based EZH2 inhibitor that has advanced to clinical trials. rjptonline.orgekb.eg The development of these inhibitors often involves optimizing the indole core to enhance potency and pharmacokinetic properties. rjptonline.orgresearchgate.net While specific studies on this compound derivatives are limited, the broader class of indole compounds has proven to be a valuable framework for designing inhibitors of these key cancer-related proteins.

Table 1: Selected Indole Derivatives and their Inhibitory Activity on Cancer-Related Proteins

| Compound Class | Target(s) | Key Findings | Reference(s) |

| Indole-based derivatives | Bcl-2 | Sub-micromolar IC50 values against various cancer cell lines. nih.gov | nih.gov |

| Indole derivatives | Bcl-2, Mcl-1 | Demonstrated dual inhibitory activity, offering potential to overcome drug resistance. saspublishers.comnih.gov | saspublishers.comnih.gov |

| Indole-based inhibitors | EZH2 | Led to the development of clinical candidates like CPI-1205 with high potency. rjptonline.orgekb.eg | rjptonline.orgekb.eg |

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory properties of indole derivatives have been extensively investigated, with many compounds showing promise in modulating key inflammatory pathways.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)

The transcription factor Nuclear Factor-kappa B (NF-κB) and the enzyme Cyclooxygenase-2 (COX-2) are central players in the inflammatory response. nih.govsemanticscholar.orgopenpharmaceuticalsciencesjournal.com NF-κB regulates the expression of numerous pro-inflammatory genes, while COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.govresearchgate.net Indole derivatives have been shown to modulate these pathways, contributing to their anti-inflammatory effects. nih.gov

Research has demonstrated that various indole-based compounds can inhibit COX-2 activity. japsonline.comresearchgate.netmdpi.com For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds selectively inhibiting COX-2. researchgate.net Similarly, studies on 3-methyl indole derivatives have also reported anti-inflammatory effects. nih.govnih.gov While direct evidence for this compound derivatives is not abundant, the general class of indole compounds, including those with methyl substitutions, consistently demonstrates the ability to interfere with the COX pathway. rjptonline.orgnih.govmdpi.com

The modulation of the NF-κB signaling pathway by indole derivatives has also been noted, further supporting their anti-inflammatory potential. nih.govsemanticscholar.org By inhibiting the activation of NF-κB, these compounds can suppress the production of a wide range of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound Series | Target Pathway/Enzyme | Observed Effect | Reference(s) |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazides | COX-2 | Significant anti-inflammatory activity and selective COX-2 inhibition. | researchgate.net |

| 3-methyl Indole derivatives | Inflammation | Demonstrated anti-inflammatory effects in experimental models. | nih.govnih.gov |

| General Indole derivatives | NF-κB, COX-2 | Modulation of these key inflammatory pathways. | nih.govsemanticscholar.orgopenpharmaceuticalsciencesjournal.com |

Antiviral Properties and Viral Replication Inhibition

The broad-spectrum biological activity of indole derivatives extends to the inhibition of various viruses. The indole scaffold is a key component in several natural and synthetic compounds with proven antiviral efficacy.

Activity against RNA and DNA Viruses (e.g., Influenza A, Coxsackie B4, Hepatitis C Virus, Yellow Fever Virus, Human Immunodeficiency Virus-1, Respiratory Syncytial Virus)

Derivatives of indole have demonstrated inhibitory effects against a wide range of both RNA and DNA viruses. For instance, certain indole derivatives have been reported to be potent inhibitors of the Coxsackie B4 virus. researchgate.net Research on indole-2-carboxylate (B1230498) derivatives revealed that some compounds in this class exhibit potent activity against the Influenza A virus and Coxsackie B3 virus. semanticscholar.org

The Hepatitis C virus (HCV), a significant human pathogen, has also been a target for indole-based antiviral agents. nih.govsemanticscholar.orgresearchgate.net Similarly, activity against the Yellow Fever Virus (YFV) has been observed with certain indole derivatives. semanticscholar.orgresearchgate.net

In the context of Human Immunodeficiency Virus-1 (HIV-1), indole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Atevirdine is a notable example of an indole derivative with anti-HIV activity. mdpi.com Furthermore, some indole compounds have shown inhibitory effects against the Respiratory Syncytial Virus (RSV). researchgate.net

While specific studies focusing exclusively on this compound derivatives are not extensively documented in this context, the consistent antiviral activity observed across a diverse range of substituted indoles suggests that this scaffold is a promising starting point for the development of novel antiviral agents.

Table 3: Antiviral Spectrum of Selected Indole Derivatives

| Virus | Compound Class/Derivative | Key Findings | Reference(s) |

| Coxsackie B4 Virus | 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides | Potent antiviral agents with IC50 values in the low µg/mL range. | researchgate.net |

| Influenza A Virus | Indole-2-carboxylate derivatives | Potent inhibitory activity. | semanticscholar.org |

| Hepatitis C Virus | Isatin (B1672199) and other indole derivatives | Inhibition of viral RNA synthesis. | nih.govsemanticscholar.orgresearchgate.net |

| Yellow Fever Virus | Methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate | Significant antiviral activity. | researchgate.net |

| HIV-1 | Atevirdine (indole derivative) | Acts as a non-nucleoside reverse transcriptase inhibitor. | mdpi.com |

| Respiratory Syncytial Virus | Methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate | Demonstrated antiviral activity. | researchgate.net |

Neurological and Other Pharmacological Activities

In addition to their anticancer, anti-inflammatory, and antiviral properties, indole derivatives have shown potential in the treatment of neurological disorders, particularly epilepsy.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new therapeutic agents with improved efficacy and fewer side effects. Indole derivatives have been investigated for their anticonvulsant properties. nih.govrjptonline.orgnih.govinnovareacademics.in

One study detailed the design and synthesis of a series of 6,8-halo-substituted-2H- nih.govmdpi.cominnovareacademics.intriazino[5,6-b]indole-3(5H)-ones, which incorporate a substituted indole core. nih.gov Several of these compounds, including those with a methyl group at the 5-position of the triazino-indole system, exhibited anticonvulsant activity in the maximal electroshock (MES) test, a standard screening model for antiepileptic drugs. nih.gov For example, compound 5i (6,8-dibromo-2H- nih.govmdpi.cominnovareacademics.intriazino[5,6-b]indol-3(5H)-one) showed protection against induced seizures at a dose of 30 mg/kg. nih.gov The introduction of a methyl group to the indole nitrogen has been suggested to enhance lipophilicity, which can be a favorable property for CNS-acting drugs. nih.gov

While research specifically on this compound derivatives as anticonvulsants is limited, the findings from related indole structures highlight the potential of this chemical class in the development of new treatments for epilepsy.

Table 4: Anticonvulsant Activity of Selected Indole-based Compounds

| Compound | Chemical Class | Anticonvulsant Activity (MES test) | Reference(s) |

| 5i | 6,8-dibromo-2H- nih.govmdpi.cominnovareacademics.intriazino[5,6-b]indol-3(5H)-one | Protection at 30 mg/kg after 4.0 h. | nih.gov |

| 5k | 6,8-dibromo-5-methyl-2H- nih.govmdpi.cominnovareacademics.intriazino[5,6-b]indol-3(5H)-one | Possessed excellent anticonvulsant activity with low neurotoxicity. | nih.gov |

Analgesic Effects

Derivatives of this compound have been explored for their potential as analgesic agents. The indole nucleus is a common scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. ajrconline.orgnih.gov Researchers have synthesized various indole derivatives with the aim of developing safer and more effective pain relievers. ajrconline.orgnih.gov

One area of investigation involves the synthesis of 6-(indol-2-yl)-pyrimidine-2-amines. ajrconline.org These compounds have shown promising analgesic and anti-inflammatory activities with a reduced risk of gastric injury, a common side effect of traditional NSAIDs. ajrconline.org For instance, the compound 4-(4-chlorophenyl)-6-(1-(methylsulfonyl)-3-phenyl-1H-indol-2-yl) pyrimidin-2-amine demonstrated significant analgesic effects in preclinical studies. ajrconline.org Another study focused on 3-methyl-2-phenyl-1-substituted-indole derivatives as analogs of indomethacin. tandfonline.com The methanesulfonyl derivatives, in particular, exhibited notable analgesic and anti-inflammatory properties. tandfonline.com Specifically, (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone showed the highest anti-inflammatory activity in one assessment. tandfonline.com

The analgesic activity of these derivatives is often evaluated using methods like the acetic acid-induced writhing test and the hot-plate test. nih.govtandfonline.compkheartjournal.com Some derivatives have shown a significant reduction in writhing responses in mice, indicating their potential as pain relievers. tandfonline.com The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.govtandfonline.com

Table 1: Analgesic Activity of Selected this compound Derivatives

| Compound | Analgesic Activity (% inhibition) | Test Model |

| 4-(4-chlorophenyl)-6-(1-(methylsulfonyl)-3-phenyl-1H-indol-2-yl) pyrimidin-2-amine | Significant | Acetic acid-induced writhing |

| (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone | 65.1% | Acetic acid-induced writhing |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl) methylidene] acetohydrazide | 70.27% | Hot-plate method |

Antioxidant Activity

Several derivatives of this compound have demonstrated significant antioxidant properties. These compounds are evaluated for their ability to scavenge free radicals, which are implicated in various disease processes. Common assays used to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP), and total antioxidant capacity methods. tandfonline.comresearchgate.netnih.gov

For example, a series of indolyl-pyrimidine derivatives were synthesized and showed promising free radical scavenging and total antioxidant properties. researchgate.net One particular compound in this series demonstrated excellent ferric reducing activity, which was attributed to the presence of a methyl substitution at the fifth position of the indole ring. researchgate.net In another study, indole-hydrazide/hydrazone derivatives were synthesized and most of the tested compounds showed strong scavenging activity against the DPPH radical, with some exhibiting better activity than the natural antioxidant melatonin. tandfonline.com

The antioxidant potential of these derivatives is often linked to their chemical structure, particularly the presence of electron-donating groups that can neutralize free radicals. The indole nucleus itself, with its electron-rich aromatic system, contributes to this activity.

Table 2: Antioxidant Activity of Selected this compound Derivatives

| Compound/Derivative Class | Assay | Key Finding | Reference |

| Indolyl-pyrimidine derivatives | DPPH, FRAP, Total Antioxidant Capacity | Compound 6a showed promising free radical scavenging. Compound 6b had excellent ferric reducing activity. | researchgate.net |

| Indole-hydrazide/hydrazone derivatives | DPPH radical scavenging | Most compounds showed strong scavenging activity with IC50 values from 2 to 60 µM. | tandfonline.com |

| Indole-based caffeic acid amides | DPPH, ABTS, FRAP, ORAC | Compound 3j showed the highest antioxidant activity in FRAP and ORAC assays. | nih.gov |

| 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3, 4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-ones | Not specified | Revealed promising antioxidant activity. | researchgate.net |

Receptor Modulation (e.g., Adenosine (B11128) Receptors, TRPV1)

Derivatives of this compound have been investigated for their ability to modulate the activity of various receptors, including adenosine receptors and the Transient Receptor Potential Vanilloid 1 (TRPV1). tandfonline.comnih.gov

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in numerous physiological processes, making them attractive drug targets. sigmaaldrich.com Some indole derivatives have been identified as positive allosteric modulators (PAMs) of the A2B adenosine receptor. tandfonline.com These PAMs enhance the effect of the natural ligand (adenosine) without directly activating the receptor themselves. tandfonline.com This modulation has potential therapeutic applications, such as promoting bone mineralization. tandfonline.com Additionally, certain 1-deazapurine derivatives, which can be considered indole analogues, have shown high affinity as antagonists for the A1 adenosine receptor. acs.orgresearchgate.net

TRPV1: The TRPV1 receptor is a non-selective cation channel that plays a crucial role in pain and inflammation. nih.govfrontiersin.org It is activated by various stimuli, including heat, low pH, and capsaicin. nih.govcellphysiolbiochem.com Some dihydropyridine (B1217469) derivatives have been shown to act as positive allosteric modulators of TRPV1, increasing its sensitivity to activation by protons and vanilloids. nih.gov This suggests a potential for developing selective analgesics that target highly active nociceptive nerve endings at sites of tissue damage. nih.gov While direct studies on this compound derivatives and TRPV1 are limited, the broader class of indole-containing compounds has been a focus for modulating this receptor.

Enzyme Inhibition (e.g., HLGP, HIV-1, Renin, Cholinesterase)

The indole scaffold is a key feature in many enzyme inhibitors. researchgate.net Derivatives of this compound have been studied for their inhibitory activity against a range of enzymes. researchgate.net

The carboxamide moiety in indole derivatives is particularly important as it can form hydrogen bonds with various enzymes and proteins, leading to the inhibition of their activity. researchgate.net For instance, indole-2-carboxamide derivatives have been investigated as inhibitors of human liver glycogen (B147801) phosphorylase (HLGP), an enzyme involved in glucose metabolism. researchgate.net Molecular docking and QSAR studies have been employed to understand the interactions between these derivatives and the enzyme's active site. researchgate.net

While specific studies on this compound derivatives inhibiting HIV-1, renin, and cholinesterase are not extensively detailed in the provided context, the broader class of indole derivatives has shown promise in these areas. researchgate.net The versatility of the indole structure allows for modifications that can be tailored to target the active sites of these specific enzymes.

Antitubercular Activity (e.g., MmpL3 inhibition)

Derivatives of this compound, particularly indole-2-carboxamides, have emerged as potent antitubercular agents. nih.govchemrxiv.orgrsc.orgresearchgate.net A primary target for these compounds is the Mycobacterium tuberculosis membrane protein MmpL3. nih.govchemrxiv.orgrsc.orgresearchgate.net MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.net Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. researchgate.net

Several studies have reported the synthesis and evaluation of indole-2-carboxamide derivatives with significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. chemrxiv.orgrsc.org For instance, compounds like NITD-304 and NITD-349 have been identified as preclinical candidates for treating multidrug-resistant tuberculosis. rsc.org The lipophilicity of these compounds often correlates with their antitubercular activity, as it facilitates their passage through the lipid-rich mycobacterial cell wall to reach MmpL3. rsc.org Researchers have also focused on designing derivatives with improved solubility and reduced cytotoxicity to enhance their therapeutic potential. researchgate.netacs.org

Table 3: Antitubercular Activity of Selected Indole-2-Carboxamide Derivatives

| Compound | Target | Activity |

| NITD-304 | MmpL3 | Potent anti-TB agent |

| NITD-349 | MmpL3 | Preclinical agent for MDR-TB |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | MmpL3 | Potent anti-TB agent (MIC = 0.012 µM) with no cytotoxicity |

| Compound 8g (an indoleamide analogue) | MmpL3 | High activity against drug-sensitive M. tb (MIC = 0.32 µM) with high selectivity |

Antidiabetic Activity

Indole derivatives have been investigated for their potential in managing diabetes. sci-hub.sejchemrev.commdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like α-glucosidase and aldose reductase, and by acting as agonists for receptors such as PPAR-γ. sci-hub.semdpi.com

For example, some indole derivatives have shown potent inhibitory activity against α-glucosidase, which helps in controlling postprandial hyperglycemia. sci-hub.se Others have been identified as aldose reductase inhibitors, which could be beneficial in preventing diabetic complications like cataracts and neuropathy. sci-hub.se Additionally, certain indole-based compounds have been evaluated as agonists of PPAR-γ, a key regulator of glucose and lipid metabolism. sci-hub.semdpi.com

While direct studies on this compound for antidiabetic activity are not extensively covered, the broader class of indole derivatives, including those with structural similarities, shows significant promise in this therapeutic area. sci-hub.sejchemrev.com

Antimalarial Activity

The indole scaffold is present in several natural and synthetic compounds with antimalarial properties. malariaworld.orgmdpi.comrsc.orgacs.org Derivatives of this compound have been explored as potential antimalarial agents, often designed to target specific pathways in the Plasmodium parasite. malariaworld.orgmdpi.com

Some indole derivatives have shown activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. malariaworld.orgacs.org The mechanism of action for some of these compounds is believed to involve the inhibition of β-hematin formation, a crucial detoxification process for the parasite. malariaworld.org Others have been designed as hybrid molecules, combining the indole core with other known antimalarial pharmacophores, such as the quinoline (B57606) ring. acs.org

For instance, a class of compounds based on an indol-3-yl linked to a 4-aminoquinoline (B48711) moiety has shown promising activity against P. falciparum. acs.org The presence of an amine group in many of these derivatives is considered important for their antimalarial activity, potentially through electrostatic interactions with parasite proteins. rsc.org

Table 4: Antimalarial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target/Mechanism | Activity |

| 3-piperidin-4-yl-1H-indole derivatives | Not specified | EC50 of approx. 3 µM against drug-resistant and sensitive strains |

| Meridianin derivatives | Not specified | Antimalarial and antitubercular potential |

| 7-chloro-5'-methoxy substituted indole derivative | Not specified | Sub-micromolar anti-erythrocytic activity (IC50 of 0.69 µM) |

| Indol-3-yl linked to 4-aminoquinoline | Mitochondrial function | Promising activity against P. falciparum |

Derivatization Strategies and Structure Activity Relationships Sar of 6 Methyl 3h Indol 2 Amine Scaffolds

Rational Design of Derivatives for Enhanced Biological Activity

The rational design of derivatives of the 6-Methyl-3H-indol-2-amine scaffold is a cornerstone of modern drug discovery, aiming to enhance biological activity through targeted chemical modifications. This approach relies on a deep understanding of the interactions between the small molecule and its biological target. By leveraging structural information and computational modeling, chemists can introduce specific functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.

A key strategy in the rational design of these derivatives involves the hybridization of the indole (B1671886) scaffold with other pharmacologically active moieties. For instance, the hybridization of indole and caffeic acid, both known for their antioxidant properties, has led to the development of potent free radical scavenging agents. mdpi.com This structure-based approach allows for the creation of novel chemical entities with synergistic or enhanced biological effects. mdpi.com

Furthermore, the design of multi-target drugs represents another facet of rational design. By incorporating pharmacophores known to interact with different targets, it is possible to create single molecules with a broader spectrum of activity. For example, the design of novel indole derivatives has been guided by the structures of known inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), aiming to produce compounds with dual anti-inflammatory activity. nih.gov

The process of rational drug design is often iterative, involving cycles of design, synthesis, and biological evaluation. This allows for the continuous refinement of the lead compound based on experimental feedback, ultimately leading to derivatives with optimized therapeutic potential. nih.gov

Systematic Chemical Modifications at the 2-Amino Position and their Influence on Bioactivity

One common modification is the acylation of the 2-amino group to form amides. For example, the synthesis of 1H-indole-2-carboxamides has been explored for their activity as cannabinoid receptor 1 (CB1) allosteric modulators. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the acyl group is crucial for potency. nih.gov

Another strategy involves the formation of Schiff bases through the condensation of the 2-amino group with various aldehydes. This approach has been used to generate a diverse library of indole-based compounds with a range of biological activities, including antimicrobial and anticancer effects. researchgate.net The electronic properties and steric bulk of the aldehyde used in the condensation reaction can significantly alter the bioactivity of the resulting Schiff base.

Furthermore, the 2-amino group can serve as a handle for the introduction of more complex heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of fused or linked heterocycles, such as thiazoles or pyrimidines, which can impart novel biological properties to the parent indole scaffold. nih.govresearchgate.net The strategic exploration of substituents at the 2-amino position is therefore a powerful tool for modulating the pharmacological profile of this compound derivatives.

Impact of the 6-Methyl Group and Other Substituents on the Indole Nucleus

The position of substituents on the indole ring is a critical determinant of their effect. For example, in the context of enhancer of zeste homolog 2 (EZH2) and enhancer of zeste homolog 1 (EZH1) inhibitors, a methyl group at the 6-position was found to be essential for potency. nih.gov Further modifications at this position did not lead to improved activity, highlighting the specific and crucial role of the 6-methyl group in this particular class of compounds. nih.gov In contrast, alterations at the 5-position of the indole ring were generally not favorable for inhibitory activity. nih.gov

The electronic nature of the substituents also has a profound impact. The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, such as methoxy (B1213986) groups, can alter the electron density of the indole ring system. This, in turn, can affect the strength of interactions with target proteins, such as pi-stacking or hydrogen bonding. For instance, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was shown to enhance the modulatory potency at the CB1 receptor. nih.gov

Construction of Fused and Spiro-Heterocyclic Systems Incorporating the Indole-2-amine Core

The construction of fused and spiro-heterocyclic systems incorporating the indole-2-amine core represents a sophisticated strategy for creating structurally complex and biologically active molecules. researchgate.net These approaches lead to rigid and three-dimensionally diverse scaffolds that can explore chemical space more effectively than their simpler, non-fused counterparts.

Fused heterocyclic systems are formed by sharing one or more bonds between the indole core and another heterocyclic ring. These systems often exhibit unique pharmacological properties due to their constrained conformations and the specific spatial arrangement of their functional groups. Multi-component reactions are frequently employed for the efficient synthesis of these complex structures from simple starting materials. researchgate.netarkat-usa.org For example, indole-fused heterocyclic compounds can be synthesized through copper and palladium-catalyzed Ugi four-component reactions. researchgate.net

Spiro-heterocyclic systems, on the other hand, are characterized by two rings connected at a single common carbon atom. rsc.org This spirocyclic fusion introduces a high degree of rigidity and a defined three-dimensional geometry, which can be highly advantageous for binding to specific biological targets. rsc.org Isatin (B1672199), a derivative of indole, is a common starting material for the synthesis of a wide variety of spiro-heterocyclic frameworks. arkat-usa.orgresearchgate.net The synthesis of spirooxindoles, in particular, has garnered significant attention due to their prevalence in natural products and their diverse biological activities. arkat-usa.orgrsc.org

The construction of these fused and spiro systems often involves stereoselective synthetic methods to control the spatial arrangement of atoms, which can be crucial for biological activity. rsc.org The resulting complex molecular architectures have shown promise in various therapeutic areas, including cancer and infectious diseases. arkat-usa.orgrsc.org

Stereochemical Considerations and their Effect on Biological Activity and Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that profoundly influences the biological activity and target interactions of this compound derivatives. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a drug molecule.

The importance of stereochemistry is evident in the development of various spirocyclic and fused heterocyclic systems derived from the indole core. For instance, the synthesis of spiro-β-lactams bearing an indeno[1,2-b]quinoxaline hybrid system can result in the formation of two diastereomers. rsc.org These diastereomers, having different spatial arrangements of their substituents, can display distinct biological activities.

Similarly, in the synthesis of allo-gibberic acid-based aminoalcohols, the introduction of a methyl group at the α-position led to the formation of highly active compounds. rsc.org Notably, the R-diastereoisomers exhibited marked selectivity with limited cytotoxicity against non-cancerous cells, highlighting the crucial role of stereochemistry in determining both potency and safety. rsc.org

The rational design of stereochemically pure compounds often requires the use of stereoselective synthetic methods. These methods, which can involve chiral catalysts or auxiliaries, allow for the preferential formation of one enantiomer or diastereomer over the other. By controlling the stereochemistry of the final molecule, medicinal chemists can optimize its interactions with the target protein, leading to enhanced potency and a more favorable therapeutic index.

Conclusion and Future Perspectives in 6 Methyl 3h Indol 2 Amine Research

Summary of Key Research Findings and Contributions to Indole (B1671886) Chemistry and Chemical Biology

Research into 6-methyl-3H-indol-2-amine and its derivatives has significantly contributed to the fields of indole chemistry and chemical biology. The indole nucleus is a cornerstone in many natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgajrconline.org The introduction of a methyl group at the 6-position and an amine at the 2-position of the indole scaffold creates a unique chemical entity with distinct reactivity and biological potential.

Key findings have demonstrated that derivatives of 6-methyl-indole can act as potent inhibitors of various biological targets. For instance, N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been identified as inhibitors of HIV-1 replication. researchgate.net Specifically, certain analogs showed promising activity against HIV-1 with significant therapeutic indices. researchgate.net This highlights the potential of the 6-methyl-indole scaffold in the development of antiviral agents.

Furthermore, the broader class of indole derivatives has been extensively studied for its anticancer properties. rsc.org Research has shown that modifications on the indole ring can lead to compounds with potent antiproliferative activity against various cancer cell lines. mdpi.com The versatility of the indole core allows for the synthesis of diverse libraries of compounds, aiding in the exploration of structure-activity relationships (SAR) to optimize pharmacological properties.

In the realm of chemical biology, 6-methyl-indole derivatives serve as valuable molecular probes and building blocks for more complex bioactive molecules. The synthesis of these compounds often involves multi-step sequences and advanced synthetic methodologies, which in turn drives innovation in organic synthesis. vulcanchem.combhu.ac.in The development of efficient synthetic routes, such as one-pot multicomponent reactions, has facilitated the creation of novel indole analogues with potential therapeutic applications. researchgate.net

Identification of Research Gaps and Emerging Challenges in the Field

The exploration of the full therapeutic potential of this compound derivatives is another area that requires more attention. While initial studies have focused on antiviral and anticancer activities, the diverse biological profile of indoles suggests that these compounds could be active against a broader range of diseases. rsc.org Further screening against a wider array of biological targets is warranted.

Moreover, there is limited information on the metabolic fate and potential toxicity of this compound derivatives. Understanding the ADME (absorption, distribution, metabolism, and excretion) properties and toxicity profiles is crucial for the translation of these promising compounds from preclinical studies to clinical candidates.

Prospective Avenues for the Design, Synthesis, and Evaluation of Novel this compound-Based Chemical Entities and their Therapeutic Applications

The future of research on this compound is promising, with several avenues for exploration in the design, synthesis, and evaluation of novel derivatives.

Design and Synthesis:

Novel Scaffolds: Future design strategies should focus on creating hybrid molecules that combine the 6-methyl-indole core with other pharmacologically active moieties. This could lead to compounds with dual or synergistic modes of action. For example, incorporating fragments known to interact with specific protein targets could enhance potency and selectivity. sphinxsai.comnih.gov

Advanced Synthetic Methods: The development of novel synthetic methodologies will be crucial. This includes exploring catalytic C-H activation/functionalization reactions to directly introduce substituents onto the indole ring, thereby streamlining synthetic routes and increasing molecular diversity. organic-chemistry.org The use of flow chemistry and microwave-assisted synthesis could also offer advantages in terms of reaction time, yield, and scalability. vulcanchem.com

Combinatorial Chemistry and High-Throughput Screening: Employing combinatorial chemistry approaches to generate large libraries of this compound derivatives for high-throughput screening will accelerate the discovery of new lead compounds.

Evaluation and Therapeutic Applications:

Expanded Biological Screening: Novel derivatives should be screened against a wider range of therapeutic targets, including those involved in neurodegenerative diseases, inflammatory disorders, and metabolic diseases, given the broad bioactivity of the indole class. rsc.orgresearchgate.net

Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are essential to identify their specific molecular targets and pathways of action. This will provide a rational basis for further optimization.

In Silico and In Vitro ADMET Profiling: Early-stage evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using in silico models and in vitro assays will be critical for selecting candidates with favorable drug-like properties for further development.

The continued exploration of this compound and its derivatives holds significant potential for the discovery of new therapeutic agents. Addressing the current research gaps and leveraging modern drug discovery technologies will be key to unlocking the full potential of this fascinating class of compounds.

Q & A

Q. What are the recommended synthetic routes for 6-Methyl-3H-indol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with indole derivatives. For example, 2-(6-Methyl-1H-indol-3-yl)acetic acid (PK03902E-1) is synthesized using acetic acid derivatives under controlled conditions . Optimization may include:

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming C–N bonds) .

- Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres .

- Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation .

Q. How can researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

- Spectroscopy : NMR (¹H/¹³C) to verify indole ring substitution patterns and methyl/amine groups . IR can confirm NH₂ vibrations (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to validate molecular weight (e.g., C₉H₁₀N₂ = 146.19 g/mol) .

- Chromatography : HPLC with UV detection to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers purify this compound after synthesis?

- Recrystallization : Use ethanol/water mixtures to isolate crystalline products .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) .

Q. What preliminary assays are used to screen the bioactivity of this compound?

- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methyl vs. halogen) influence the bioactivity of indole derivatives?

- Structure-Activity Relationship (SAR) : Methyl groups at the 6-position enhance lipophilicity, improving membrane permeability. For example, 5,6-Difluoro-1H-indol-3-amine shows 2-fold higher cytotoxicity than non-fluorinated analogs due to electron-withdrawing effects .

- Comparative Data : 6-Chloro-1H-indazol-3-amine exhibits stronger enzyme inhibition (IC₅₀ = 12 μM) than brominated analogs, highlighting halogen-specific interactions .

Q. What computational tools are used to predict the interaction of this compound with biological targets?

Q. How does pH affect the stability of this compound in aqueous solutions?

Q. How should researchers address contradictory bioactivity data across studies?

- Data Triangulation : Replicate assays in multiple cell lines (e.g., HEK293 vs. MCF-7) .

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency thresholds .

Q. What advanced analytical methods resolve structural ambiguities in indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.